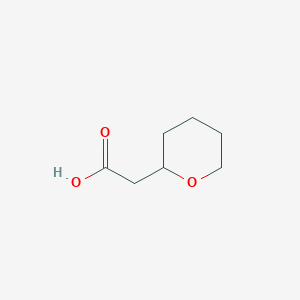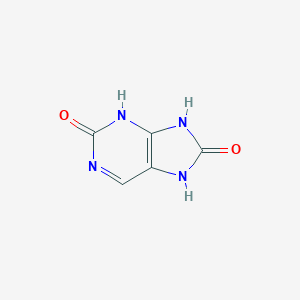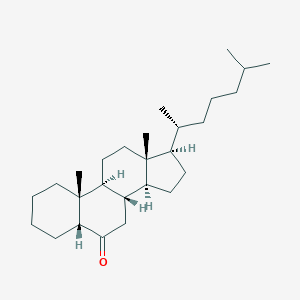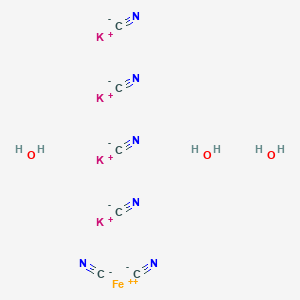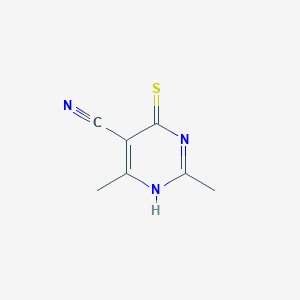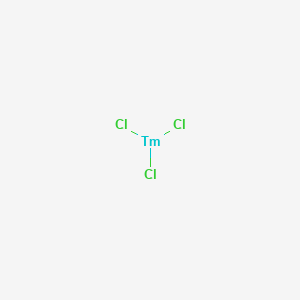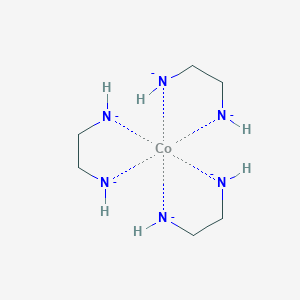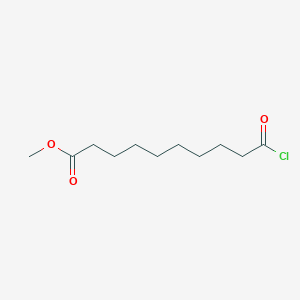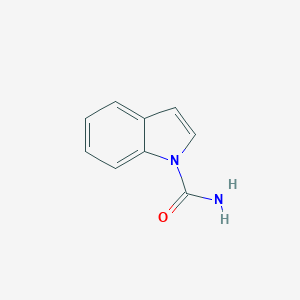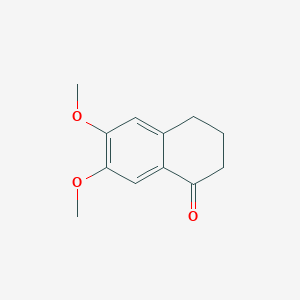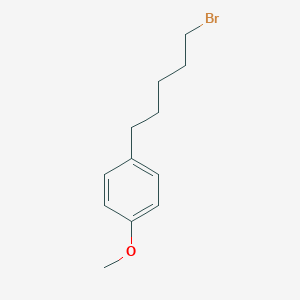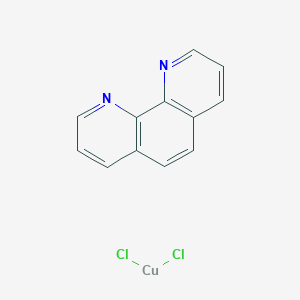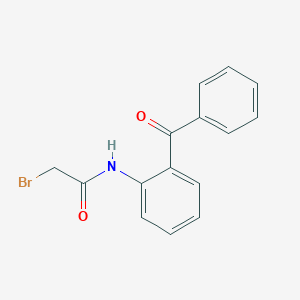
N-(2-Benzoylphenyl)-2-bromoacetamide
Übersicht
Beschreibung
“N-(2-Benzoylphenyl)-2-bromoacetamide” is a chemical compound with the linear formula C20H15NO2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “N-(2-Benzoylphenyl)-2-bromoacetamide” has been investigated using Density Functional Theory (DFT). The geometry of the compound was optimized by the B3LYP method with a 6-311+G (d) basis set . The Frontier Molecular Orbitals (FMOs) analysis suggests that charge transfer is taking place within the molecule .
Chemical Reactions Analysis
While specific chemical reactions involving “N-(2-Benzoylphenyl)-2-bromoacetamide” are not available, related compounds such as N-(2-benzoylphenyl)oxalamate have been studied. The FMO analysis of these compounds suggests that charge transfer is taking place within the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-Benzoylphenyl)-2-bromoacetamide” include a molecular weight of 301.348 g/mol, a linear formula of C20H15NO2, and a CAS Number of 29670-64-2 . Further properties such as ionization potential (I), electron affinity (A), global hardness (η), electronegativity (χ), electronic chemical potential (μ), electrophilicity (ω), and chemical softness (S) can be investigated using theoretical calculations .
Wissenschaftliche Forschungsanwendungen
Application in Anti-Diabetic Activity Research
Specific Scientific Field
This application falls under the field of Pharmaceutical Research , specifically in the development of treatments for Type 2 Diabetes .
Summary of the Application
N-(2-Benzoylphenyl)-L-tyrosine derivatives, which include N-(2-Benzoylphenyl)-2-bromoacetamide, have been studied for their anti-diabetic activity . They work by stimulating the peroxisome proliferator activated receptor-γ (PPAR-γ) , a key regulator of glucose metabolism and insulin sensitivity .
Methods of Application or Experimental Procedures
The research involved molecular docking studies . This is a method used in computational biology to predict the orientation of one molecule to a second when bound to each other to form a stable complex . The docking program in Glide dock was used to evaluate the correlation between the experimental values and the values derived computationally .
Results or Outcomes
The study found a correlation between the experimental values and the values derived computationally, suggesting the importance of evaluating the prediction accuracy of scoring functions adopted in various docking programs .
Application in Hydrogen Bonding Research
Specific Scientific Field
This application is in the field of Chemistry , specifically in the study of Intramolecular Hydrogen Bonding .
Summary of the Application
N-(2-Benzoylphenyl)-2-bromoacetamide and its oxalyl derivatives have been used as model compounds to analyze the formation of three-centered hydrogen bonds (O∙∙∙H∙∙∙O) .
Methods of Application or Experimental Procedures
The formation of three-centered hydrogen bonds in these compounds was demonstrated in the solid state by X-ray diffraction analysis of the geometric parameters associated with the molecular structures . The solvent effect on the chemical shift of H6 and Δδ (ΝΗ) / Δ T measurements, in DMSO- d6 as solvent, have been used to establish the energetics associated with intramolecular hydrogen bonding .
Results or Outcomes
The study found that three-center hydrogen bond is claimed to overcome steric constraints . The estimated Δ Hº and Δ Sº values for the hydrogen bonding disruption by DMSO- d6 of 28.3 (0.1) kJ·mol −1 and 69.1 (0.4) J·mol −1 ·K −1, respectively, are in agreement with intramolecular three-center hydrogen bonding in solution .
Zukünftige Richtungen
The future directions for “N-(2-Benzoylphenyl)-2-bromoacetamide” and related compounds could involve further exploration of their potential biological activities. For instance, N-(2-benzoylphenyl)-l-tyrosine derivatives have shown promise as antidiabetic agents , suggesting potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-(2-benzoylphenyl)-2-bromoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c16-10-14(18)17-13-9-5-4-8-12(13)15(19)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQDHBGMMKYQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162694 | |
| Record name | N-(2-Benzoylphenyl)-2-bromoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Benzoylphenyl)-2-bromoacetamide | |
CAS RN |
14439-71-5 | |
| Record name | N-(2-Benzoylphenyl)-2-bromoacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14439-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Benzoylphenyl)-2-bromoacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014439715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Benzoylphenyl)-2-bromoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-benzoylphenyl)-2-bromoacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

